(3E)-N-Benzyl-2-methyl-5-phenyl-1,2-oxazol-3(2H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine typically involves the reaction of 2-methyl-5-phenylisoxazole with phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine include other isoxazole derivatives, such as:
- 2-Methyl-5-phenylisoxazole
- 3-Phenyl-5-methylisoxazole
- 4-Phenyl-2-methylisoxazole
Uniqueness
N-(2-Methyl-5-phenylisoxazol-3(2H)-ylidene)-1-phenylmethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
71854-02-9 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-benzyl-2-methyl-5-phenyl-1,2-oxazol-3-imine |
InChI |
InChI=1S/C17H16N2O/c1-19-17(18-13-14-8-4-2-5-9-14)12-16(20-19)15-10-6-3-7-11-15/h2-12H,13H2,1H3 |
InChI Key |
QCWLSAQQQZHSES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NCC2=CC=CC=C2)C=C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.